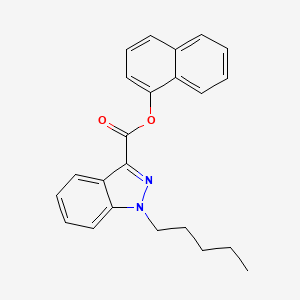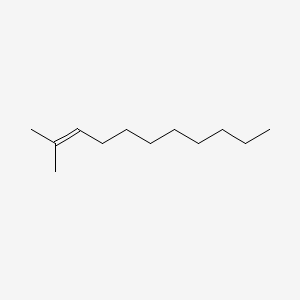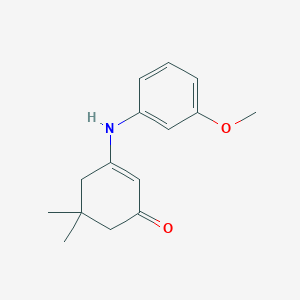
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is a chemical compound known for its role in various biochemical processes. It is a derivative of L-arginine, an amino acid that plays a crucial role in the synthesis of proteins and the production of nitric oxide, a key signaling molecule in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride typically involves the esterification of L-arginine. The process begins with the protection of the amino and guanidine groups, followed by the esterification of the carboxyl group with ethanol. The final step involves the deprotection of the amino and guanidine groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, including its role in cardiovascular health and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride involves its conversion to L-arginine in the body. L-arginine is then metabolized to produce nitric oxide, which acts as a signaling molecule. Nitric oxide plays a crucial role in vasodilation, immune response, and neurotransmission. The molecular targets include nitric oxide synthase enzymes, which catalyze the production of nitric oxide from L-arginine .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: The parent compound, known for its role in protein synthesis and nitric oxide production.
L-Arginine Methyl Ester Dihydrochloride: A similar esterified derivative used in research and industrial applications.
Uniqueness
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is unique due to its specific esterification, which can influence its bioavailability and reactivity compared to other derivatives. Its unique structure allows for specific interactions in biochemical pathways, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H19ClN4O2 |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H18N4O2.ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;/h6H,2-5,9H2,1H3,(H4,10,11,12);1H |
Clé InChI |
DUCUWLZKZPQJDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCN=C(N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)








